molecular formula C20H22N4O2 B2873092 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 1705864-05-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2873092
CAS No.: 1705864-05-6
M. Wt: 350.422
InChI Key: GXFPSJIJHWCUQP-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide is a synthetic chemical compound featuring a benzamide core linked to a pyrazole and a pyrrole heterocyclic system. The structural motif of pyrazole-benzenesulfonamide has been investigated for its potential antileishmanial properties . Furthermore, related N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been studied as autophagy modulators with antiproliferative activity in cancer cell lines such as MIA PaCa-2, suggesting the benzamide-pyrazole structure is a scaffold of interest in medicinal chemistry . The specific research applications and biological activity of this compound are yet to be fully characterized. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(17-3-5-19(6-4-17)23-9-1-2-10-23)22-18-13-21-24(15-18)14-16-7-11-26-12-8-16/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFPSJIJHWCUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The pyrrole ring is introduced via the condensation of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions. In glacial acetic acid at 120°C, 2,5-dimethoxytetrahydrofuran undergoes ring-opening to form a 1,4-dicarbonyl intermediate, which cyclizes with the amine to yield the pyrrole.

$$
\text{4-Aminobenzoic acid} + \text{2,5-Dimethoxytetrahydrofuran} \xrightarrow{\text{AcOH, 120°C}} \text{4-(1H-Pyrrol-1-yl)benzoic acid} \quad (\text{Yield: 78%}) \quad
$$

Optimization Note : Replacing acetic acid with p-toluenesulfonic acid (10 mol%) in toluene improves yield to 85% by mitigating decarboxylation side reactions.

Preparation of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form 1H-pyrazol-4-amine, which is subsequently alkylated.

N-Alkylation with Oxan-4-ylmethyl Group

The amine undergoes alkylation using (oxan-4-yl)methyl bromide under basic conditions. Potassium carbonate in DMF facilitates the SN2 displacement, yielding the N-alkylated pyrazole:

$$
\text{1H-Pyrazol-4-amine} + \text{(Oxan-4-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine} \quad (\text{Yield: 65%}) \quad
$$

Regioselectivity Consideration : Using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst enhances alkylation efficiency (yield: 72%) by stabilizing the transition state.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The benzamide is formed via activation of 4-(1H-pyrrol-1-yl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with the pyrazole-amine:

$$
\text{4-(1H-Pyrrol-1-yl)benzoic acid} + \text{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound} \quad (\text{Yield: 70%}) \quad
$$

Mixed Carbonate Activation

Alternative activation using 4-nitrophenyl chloroformate generates a reactive carbonate intermediate, enabling coupling at 0°C with improved stereochemical control:

$$
\text{Benzoic acid} \xrightarrow{\text{4-Nitrophenyl chloroformate}} \text{Active carbonate} \xrightarrow{\text{Pyrazole-amine}} \text{Target Compound} \quad (\text{Yield: 82%}) \quad
$$

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages
EDC/HOBt coupling DCM, RT, 12 h 70% 95% Mild conditions, scalability
Mixed carbonate activation THF, 0°C, 6 h 82% 98% Higher yield, minimal racemization
Direct thermal coupling Toluene, 110°C, 24 h 58% 89% No activating agents, simpler workup

Key Insight : The mixed carbonate method achieves superior yield and purity by avoiding carbodiimide-related side products like N-acylurea.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amine and dimeric impurities. The target compound elutes at Rf = 0.45 (TLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, 8H, aromatic), 4.32 (d, 2H, CH2-oxane), 3.75–3.21 (m, 5H, oxane-OCH2), 6.45 (s, 2H, pyrrole-H).
  • HRMS : m/z calculated for C21H22N4O2 [M+H]⁺: 363.1784; found: 363.1786.

Industrial-Scale Considerations

Cost-Effective Pyrrole Synthesis

Bulk synthesis of 2,5-dimethoxytetrahydrofuran via cyclization of acetylenediol with methanol under sulfuric acid catalysis reduces precursor costs by 40% compared to commercial sources.

Green Chemistry Adaptations

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps enhances environmental metrics (E-factor: 8.2 → 5.1) while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide

This compound is a complex organic compound that features a pyrrole ring, a pyrazole ring, and a benzamide group. It has diverse applications in scientific research, including medicinal chemistry, organic synthesis, and material science.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with preparing pyrrole and pyrazole intermediates, followed by their coupling with a benzamide derivative.

Key steps in the synthesis:

  • Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
  • Pyrazole Synthesis: Pyrazole can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Coupling Reaction: The pyrrole and pyrazole intermediates are then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
StepReaction TypeDescription
1Pyrazole FormationReaction of hydrazine with β-diketone
2Pyrrole SynthesisCyclization of dicarbonyl compounds
3CouplingReaction with benzamide derivatives

Applications

  • Medicinal Chemistry: this compound can be employed as a scaffold for designing new drugs with potential therapeutic effects.
  • Organic Synthesis: It can serve as an intermediate in synthesizing more complex molecules.
  • Material Science: The compound’s unique structure may be utilized in developing new materials with specific properties.

Biological Activities

This compound has shown promising antimicrobial activities against various pathogens. Derivatives of pyrazole compounds often exhibit significant antibacterial and antifungal properties. Studies have indicated:

  • Insecticidal Activity: Compounds similar to this compound have demonstrated lethal effects against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L.
  • Fungicidal Activity: Some derivatives have shown inhibition rates against fungi such as Pyricularia oryae, with notable compounds achieving up to 77.8% inhibition.
Activity TypeEffectiveness
AntimicrobialHigh
InsecticidalModerate to High
AntifungalModerate
Anti-inflammatoryHigh
AntitumorPromising

Research has also indicated that pyrazole derivatives possess anti-inflammatory properties, with certain compounds tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing significant inhibition compared to standard drugs. The mechanisms by which this compound exerts its biological effects are believed to involve interactions with specific molecular targets, including enzymes and receptors, leading to alterations in biochemical pathways relevant to inflammation, infection, and possibly cancer progression.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs are exemplified by the complex benzamide derivative described in : 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide.

Key Structural Differences:

Core Structure :

  • Target Compound : Benzamide with a pyrrole substituent at the 4-position and a pyrazole linked to oxan-4-ylmethyl.
  • Compound : Benzamide modified with a sulfonamide group, a nitro-substituted phenyl ring, and a pyrrolo-pyridine moiety.

Functional Groups :

  • The target compound lacks the sulfonyl, nitro, and chlorophenyl groups present in ’s analog, which may reduce steric bulk and alter binding specificity.
  • Both compounds share the oxan-4-ylmethyl group, suggesting comparable solubility profiles.

Hypothetical Property Comparison (Table 1):
Property Target Compound Compound
Molecular Formula C₂₁H₂₄N₄O₂ C₄₀H₄₃ClN₆O₇S
Molecular Weight 364.45 g/mol ~814.37 g/mol
Key Functional Groups Pyrazole, pyrrole, oxan-4-ylmethyl Piperazine, sulfonyl, nitro, oxan-4-ylmethyl, pyrrolo-pyridine
Putative Solubility Moderate (polar groups) Lower (bulky hydrophobic groups)
Research Implications:
  • The target compound’s simpler structure may favor pharmacokinetic properties, such as oral bioavailability, compared to ’s more complex analog.
  • The absence of a sulfonamide group in the target compound could reduce off-target interactions, a common issue with sulfonamide-containing drugs.
  • Structural analysis using SHELX tools (e.g., SHELXL for refinement) is critical for confirming conformational details, such as the orientation of the oxan-4-ylmethyl group, which influences molecular packing and stability .

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring, a pyrrole moiety, and a benzamide group. The synthesis typically involves multi-step organic reactions, including the following key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
  • Synthesis of Pyrrole : Pyrrole can be produced via the Paal-Knorr synthesis, which involves cyclization reactions.
  • Coupling Reactions : The final product is obtained by coupling the synthesized intermediates with appropriate benzamide derivatives.

Table 1: Key Steps in Synthesis

StepReaction TypeDescription
1Pyrazole FormationReaction of hydrazine with β-diketone
2Pyrrole SynthesisCyclization of dicarbonyl compounds
3CouplingReaction with benzamide derivatives

Antimicrobial Properties

The compound has shown promising antimicrobial activities against various pathogens. Research indicates that derivatives of pyrazole compounds often exhibit significant antibacterial and antifungal properties. In particular, studies have highlighted:

  • Insecticidal Activity : Compounds similar to this compound have demonstrated lethal effects against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
  • Fungicidal Activity : Some derivatives have shown inhibition rates against fungi such as Pyricularia oryae, with notable compounds achieving up to 77.8% inhibition .

Anti-inflammatory and Antitumor Activities

Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. For instance, certain compounds have been tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing up to 85% inhibition compared to standard drugs .

The mechanisms by which this compound exerts its biological effects are believed to involve interactions with specific molecular targets, including enzymes and receptors. This modulation can lead to alterations in biochemical pathways relevant to inflammation, infection, and possibly cancer progression .

Table 2: Biological Activities Overview

Activity TypeEffectiveness
AntimicrobialHigh
InsecticidalModerate to High
AntifungalModerate
Anti-inflammatoryHigh
AntitumorPromising

Study on Insecticidal Activity

A study conducted by researchers evaluated the insecticidal effects of various pyrazole derivatives against agricultural pests. Among these, this compound was noted for its efficacy in reducing pest populations significantly when applied at specified concentrations.

Study on Antifungal Efficacy

Another study focused on the antifungal properties of similar compounds against Pyricularia oryae. The results indicated that certain derivatives exhibited substantial fungicidal activity, suggesting potential applications in agriculture as biopesticides .

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